REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[C:10]#[N:11])=[CH:4][CH:3]=1.C([Sn]([N:53]=[N+:54]=[N-:55])(CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCC>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:9]([C:10]3[N:55]=[N:54][NH:53][N:11]=3)=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C1=C(C#N)C=CC=C1
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Name
|
tridodecyltin azide
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)N=[N+]=[N-]
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 37.5 hours at 120° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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ADDITION
|
Details
|
there were added 18 ml of ethanol, 1 ml of methylene chloride and 2.4 g of sodium nitrite
|
Type
|
DISSOLUTION
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Details
|
dissolved in 9 ml of water
|
Type
|
ADDITION
|
Details
|
To the mixture were added 2 ml of ethyl acetate and 100 ml of hexane
|
Type
|
FILTRATION
|
Details
|
Insolubles were filtered off
|
Type
|
STIRRING
|
Details
|
The filtrate was shaken
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to form two layers
|
Type
|
EXTRACTION
|
Details
|
The organic layer was subjected to extraction with 1N NaOH
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The extract was concentrated
|
Type
|
ADDITION
|
Details
|
there were added ethyl acetate and hexane
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
37.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: PERCENTYIELD | 82.3% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |